molecular formula C15H22N2O4S B5088165 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5088165
M. Wt: 326.4 g/mol
InChI Key: UABDXHLRAVSWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)propylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide include:

Properties

IUPAC Name

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-21-13-6-8-14(9-7-13)22(19,20)16-10-4-12-17-11-3-5-15(17)18/h6-9,16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABDXHLRAVSWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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